molecular formula C6H13NO B2550187 (2R)-1-(Cyclopropylamino)propan-2-ol CAS No. 1689848-26-7

(2R)-1-(Cyclopropylamino)propan-2-ol

Cat. No. B2550187
M. Wt: 115.176
InChI Key: FLBAPNQECBHZCB-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of related beta-amino carbonyl compounds and beta-adrenergic blocking agents has been described. For instance, a new Mannich base was synthesized from the reaction of 4-methylcyclohexan-1-one and aniline with 4-methylbenzaldehyde using calcium chloride as a catalyst in an ethanol medium . Similarly, beta-adrenergic blocking agents with an aryloxy and amidoalkylamino group were synthesized, indicating the possibility of incorporating amino groups into propanol derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the crystal structure of a tetrahydropyridine derivative was determined using X-ray diffraction, which showed a flat boat conformation of the tetrahydropyridine ring . This suggests that the molecular structure of (2R)-1-(Cyclopropylamino)propan-2-ol could potentially be elucidated using similar techniques.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of (2R)-1-(Cyclopropylamino)propan-2-ol. However, the synthesis of related compounds involves reactions such as Mannich reactions, acetylation, and reductive beta-elimination . These reactions could be relevant when considering the chemical reactivity of (2R)-1-(Cyclopropylamino)propan-2-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using physico-chemical tools such as FT-IR, NMR, mass spectra, elemental analysis, and melting point determination . The intrinsic degradation kinetics of diastereomers of acyl glucuronides were studied, revealing different degradation rates under physiological conditions . These methods and findings could guide the analysis of the physical and chemical properties of (2R)-1-(Cyclopropylamino)propan-2-ol.

Scientific Research Applications

Antifungal Compounds Development

(Zambrano-Huerta et al., 2019) explored the synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds. These derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes, exhibited high activity against Candida spp. strains. A derivative with a cyclopropyl group showed outstanding selectivity against Candida albicans and Candida krusei, highlighting its potential as a lead compound for developing new antifungal agents.

Bioactive Conformation Studies

(Watanabe et al., 2010) conducted a study on the bioactive conformation of histamine H3 receptor antagonists using cyclopropylic strain-based conformational restriction strategy. This research provides insights into the structural requirements for the binding of cyclopropyl-containing compounds to the histamine H3 receptor, useful for the design of new therapeutic agents.

Molecular Recognition Applications

(Khanvilkar & Bedekar, 2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol as a chiral solvating agent for molecular recognition of enantiomers of acids via NMR and fluorescence spectroscopy. This study underscores the potential of cyclopropyl-containing compounds in analytical chemistry for enantiomeric discrimination.

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.


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properties

IUPAC Name

(2R)-1-(cyclopropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAPNQECBHZCB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(Cyclopropylamino)propan-2-ol

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